Methyl 2-(triphenylphosphoranyl)propanoate
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Overview
Description
Methyl 2-(triphenylphosphoranyl)propanoate is an organophosphorus compound with the molecular formula C22H23O2P. It is known for its role as a ligand in various catalytic processes. The compound features a triphenylphosphoranyl group attached to a propanoate ester, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(triphenylphosphoranyl)propanoate can be synthesized through the reaction of triphenylphosphine with methyl 2-bromopropanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(triphenylphosphoranyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(triphenylphosphoranyl)propanoate is utilized in several scientific research fields:
Chemistry: It serves as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(triphenylphosphoranyl)propanoate involves its role as a ligand, where it coordinates with metal centers in catalytic processes. The triphenylphosphoranyl group stabilizes the metal-ligand complex, facilitating various chemical transformations. The ester group can also participate in reactions, providing additional functionality .
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Triphenylphosphine oxide
Comparison: Methyl 2-(triphenylphosphoranyl)propanoate is unique due to its ester functionality, which allows it to participate in a broader range of reactions compared to similar compounds like methyltriphenylphosphonium bromide and triphenylphosphine oxide. This versatility makes it a valuable reagent in organic synthesis and catalysis .
Properties
CAS No. |
2689-62-5 |
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Molecular Formula |
C22H22BrO2P |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI Key |
KEVZIELRABBJEP-UHFFFAOYSA-M |
SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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